molecular formula C20H20FNO4 B2989531 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluoro-3-methylbutanoic acid CAS No. 2305254-63-9

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluoro-3-methylbutanoic acid

Cat. No.: B2989531
CAS No.: 2305254-63-9
M. Wt: 357.381
InChI Key: ITHLJWYCMAEABR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular weight of 438.5 g/mol. Other similar compounds have different molecular weights, such as 502.558 Da and 297.113 Da .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 438.5 g/mol. Other similar compounds have different molecular weights .

Scientific Research Applications

Synthesis and Chemical Properties

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluoro-3-methylbutanoic acid belongs to a class of compounds that are widely utilized in the synthesis of various chemical entities, often as intermediates or building blocks in the production of more complex molecules. The ability of these compounds to undergo various chemical transformations makes them invaluable in research and development, particularly in the fields of medicinal chemistry and material science.

One notable application is in the synthesis of peptide derivatives, where such compounds are used for the introduction of fluoren-9-ylmethoxycarbonyl (Fmoc) protective groups. The Fmoc group is a common protecting group used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability under the conditions used to elongate the peptide chain and its ease of removal under basic conditions (Fields & Noble, 2009).

Advances in Solid-Phase Synthesis

The development of new linkers and solid supports based on the fluoren-9-ylmethoxycarbonyl moiety has significantly enhanced the efficiency and versatility of solid-phase synthesis techniques. These advancements have facilitated the synthesis of complex peptides and small proteins with applications in bioorganic chemistry. For example, new phenylfluorenyl-based linkers have shown higher acid stability compared to traditional trityl resins, improving the yield and purity of synthesized compounds (Bleicher, Lutz, & Wuethrich, 2000).

Biological and Photophysical Studies

Compounds derived from this compound have also found applications in biological studies. For instance, the modification of amino acids with the Fmoc group has facilitated the synthesis of oligomers derived from neuraminic acid analogues, contributing to our understanding of glycoprotein and glycolipid structures and functions (Gregar & Gervay-Hague, 2004).

Safety and Hazards

This compound should be handled with care. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It should be stored in a well-ventilated place and kept in a tightly closed container .

Properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-fluoro-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO4/c1-12(18(21)19(23)24)10-22-20(25)26-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17-18H,10-11H2,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITHLJWYCMAEABR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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